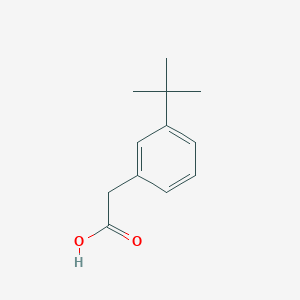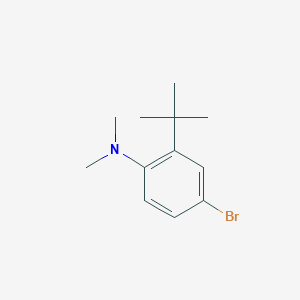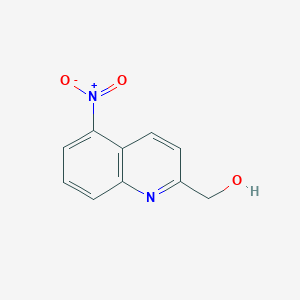
2-(Hydroxymethyl)-5-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-nitroquinoline typically involves the nitration of 2-quinolinemethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: 2-Quinolinecarboxylic acid, 5-nitro-
Reduction: 2-Quinolinemethanol, 5-amino-
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
2-(Hydroxymethyl)-5-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-nitroquinoline involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxymethyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Quinolinemethanol: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitroquinoline:
2-Quinolinecarboxylic acid, 5-nitro-: An oxidized form of 2-(Hydroxymethyl)-5-nitroquinoline, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
611231-29-9 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(5-nitroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-7-4-5-8-9(11-7)2-1-3-10(8)12(14)15/h1-5,13H,6H2 |
InChI Key |
RPXHSIORXKDLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-](/img/structure/B8686958.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-6-nitroisoquinolin-1(2H)-imine](/img/structure/B8686968.png)
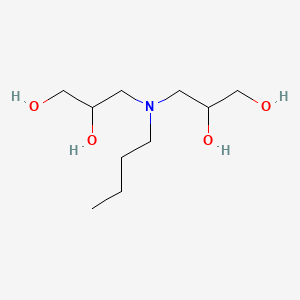
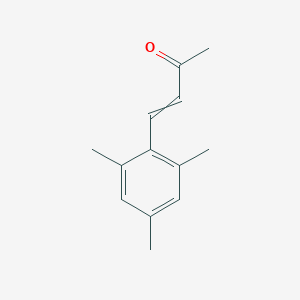
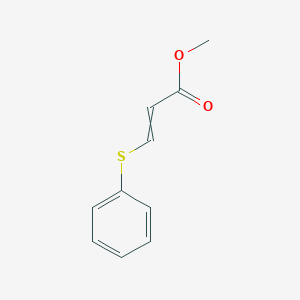
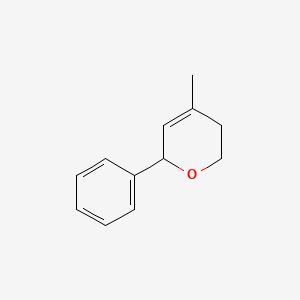
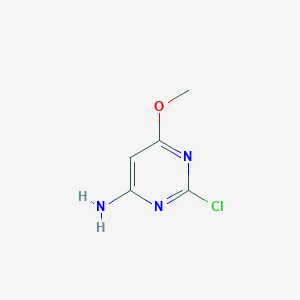
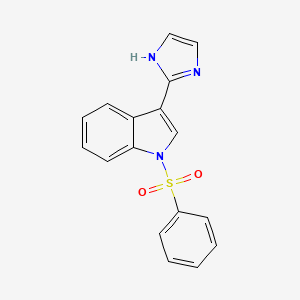
![4-methyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B8687009.png)

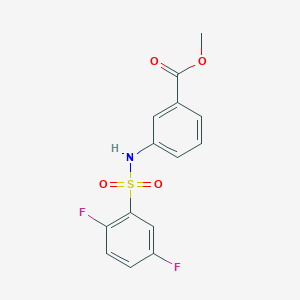
![Ethyl 3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8687026.png)
